![molecular formula C10H17NO6S B2468913 (3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid CAS No. 1903429-95-7](/img/structure/B2468913.png)
(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid
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Description
(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO6S and its molecular weight is 279.31. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis and Application
The chemical compound has been used in polymer synthesis. For instance, Liu, Burford, and Lowe (2014) describe the use of similar compounds in the synthesis of functional acrylic species and their application in creating dendronized thioether adducts through thiol-Michael coupling chemistry. These monomers are then polymerized to produce novel functional dendronized (co)polymers (Liu, Burford, & Lowe, 2014).
Application in Organic Chemistry
In organic chemistry, compounds related to (3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid are used in various synthesis processes. Songis et al. (2007) demonstrated its use in the asymmetric Diels–Alder Cycloaddition process to synthesize enantiopure bicyclic β-amino acids (Songis et al., 2007).
Use in Synthesis of Novel Compounds
The compound is also instrumental in the synthesis of new chemical entities. Yıldırım, Kandemirli, and Akçamur (2005) utilized similar compounds for the formation of new 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, exploring their chemical structures and reaction mechanisms (Yıldırım, Kandemirli, & Akçamur, 2005).
Role in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound are synthesized for various applications. Wright et al. (2008) discuss the synthesis and resolution of similar compounds for use in medicinal applications, particularly focusing on their structural configuration (Wright et al., 2008).
properties
IUPAC Name |
(3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6S/c1-10(2,3)17-9(14)11-7-5-18(15,16)4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSLXNDTEGBDDE-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CS(=O)(=O)CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CS(=O)(=O)C[C@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid |
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